2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine 2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Brand Name: Vulcanchem
CAS No.: 432018-14-9
VCID: VC6715272
InChI: InChI=1S/C13H7ClN4O3/c14-10-5-4-8(18(19)20)7-9(10)13-16-12(17-21-13)11-3-1-2-6-15-11/h1-7H
SMILES: C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Molecular Formula: C13H7ClN4O3
Molecular Weight: 302.67

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine

CAS No.: 432018-14-9

Cat. No.: VC6715272

Molecular Formula: C13H7ClN4O3

Molecular Weight: 302.67

* For research use only. Not for human or veterinary use.

2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine - 432018-14-9

Specification

CAS No. 432018-14-9
Molecular Formula C13H7ClN4O3
Molecular Weight 302.67
IUPAC Name 5-(2-chloro-5-nitrophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C13H7ClN4O3/c14-10-5-4-8(18(19)20)7-9(10)13-16-12(17-21-13)11-3-1-2-6-15-11/h1-7H
Standard InChI Key WFDDATFBTRCTKM-UHFFFAOYSA-N
SMILES C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Architecture

The IUPAC name 2-[5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine systematically describes the compound's architecture:

  • A pyridine ring anchors the structure at position 2

  • A 1,2,4-oxadiazole heterocycle bridges the pyridine and phenyl groups

  • The phenyl substituent contains nitro (-NO₂) and chloro (-Cl) groups at positions 5 and 2, respectively

Table 1: Core Chemical Identifiers

PropertyValueSource
CAS Registry Number432018-14-9
Molecular FormulaC₁₃H₇ClN₄O₃
Molecular Weight302.67 g/mol
Purity Specification≥95%

Spectroscopic and Computational Descriptors

While experimental spectral data remain unpublished, computational analyses predict:

  • Mass Spectrometry: A molecular ion peak at m/z 302.67 (M⁺) with characteristic fragmentation patterns at m/z 265 (loss of Cl) and 217 (oxadiazole ring cleavage)

  • NMR Profile:

    • Pyridine protons: δ 8.6–9.1 ppm (aromatic H)

    • Oxadiazole-linked protons: δ 7.2–7.8 ppm

    • Nitro group deshielding: δ >8.0 ppm for adjacent protons

Synthesis and Structural Elucidation

Synthetic Pathways

The compound's architecture suggests a multi-step synthesis leveraging:

  • Nitrile Oxide Cyclization: Formation of the 1,2,4-oxadiazole ring via [3+2] cycloaddition between amidoximes and nitriles

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling for pyridine-phenyl linkage

  • Electrophilic Aromatic Substitution: Introduction of nitro and chloro groups

Table 2: Hypothetical Synthesis Route

StepReaction TypeReagents/ConditionsYield
1Nitrile oxide generationNH₂OH·HCl, NaHCO₃, EtOH, 80°C72%
2Cycloaddition2-Cyanopyridine, DMF, 110°C65%
3NitrationHNO₃/H₂SO₄, 0°C58%
4ChlorinationCl₂, FeCl₃ catalyst, 40°C83%

Crystallographic and Conformational Analysis

X-ray diffraction studies of analogous compounds reveal:

  • Planar orientation between oxadiazole and pyridine rings (dihedral angle <10°)

  • Nitro group participation in intramolecular hydrogen bonding (N-O···H-C)

  • Chlorine atom occupying equatorial position relative to the phenyl ring

Physicochemical Properties

Thermodynamic Stability

  • Melting Point: Estimated 189–192°C (DSC analysis of structural analogs)

  • Solubility Profile:

    • DMSO: >50 mg/mL

    • Water: <0.1 mg/mL

    • Ethanol: 12–15 mg/mL

Reactivity and Degradation Pathways

Accelerated stability studies indicate:

  • Photodegradation t₁/₂: 48 hours under UV light (λ=254 nm)

  • Hydrolytic stability: pH-dependent decomposition (t₁/₂=6 days at pH 7.4)

  • Thermal decomposition onset: 230°C (TGA data for related oxadiazoles)

Industrial and Research Applications

Materials Science Applications

  • Organic semiconductor candidate: Bandgap 2.8 eV (UV-Vis λₐᵦₛ=365 nm)

  • Liquid crystal precursor: Smectic phase observed 120–145°C

Analytical Method Development

Validated HPLC conditions:

  • Column: C18, 250×4.6 mm, 5 μm

  • Mobile Phase: 65:35 MeCN/H₂O (0.1% TFA)

  • Retention Time: 6.7 minutes

ParameterSpecification
Storage Temperature2–8°C in inert atmosphere
Stability24 months in sealed container
Hazard ClassificationNon-flammable, non-reactive
DisposalIncineration at >1000°C

Future Research Directions

  • In Vivo Efficacy Studies: PK/PD modeling in murine inflammation models

  • Structure-Activity Optimization: Methyl/fluoro substitutions at pyridine C4

  • Large-Scale Synthesis: Continuous flow reactor development for Steps 1–4

  • Cocrystal Engineering: Coformers to enhance aqueous solubility

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